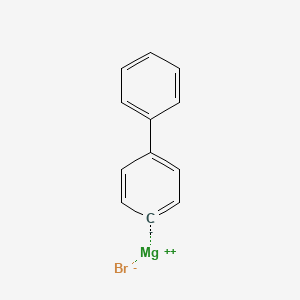

4-Biphenylmagnesium bromide

Übersicht

Beschreibung

4-Biphenylmagnesium bromide is a commonly used organic magnesium reagent in metal organic chemistry . It plays an important role in the synthesis of complex organic molecules .

Synthesis Analysis

4-Biphenylmagnesium bromide is usually prepared by reacting benzene bromide with magnesium bromide . It can also be synthesized by enabling 4-bromobiphenyl to act with metal magnesium powder or magnesium chips in a non-protonic solvent .Molecular Structure Analysis

The molecular formula of 4-Biphenylmagnesium bromide is C12H9BrMg . Its molecular weight is 257.41 .Chemical Reactions Analysis

4-Biphenylmagnesium bromide is used in Grignard reactions . It can react to generate phenyl magnesium compounds .Physical And Chemical Properties Analysis

4-Biphenylmagnesium bromide is a white crystalline powder . It is soluble in organic solvents such as ether, dimethylformamide, and chlorinated hydrocarbons . It is stable at room temperature but will decompose after being affected by moisture . It has a boiling point of 65°C and a density of 0.961 g/mL at 25°C .Wissenschaftliche Forschungsanwendungen

Grignard reagents like 4-Biphenylmagnesium bromide are used in a wide range of reactions, including nucleophilic additions to carbonyl compounds. This can result in the formation of secondary and tertiary alcohols .

-

Synthesis of Alcohols : Grignard reagents like 4-Biphenylmagnesium bromide can react with a variety of carbonyl compounds to form alcohols . This includes reactions with aldehydes, ketones, esters, and carbon dioxide .

-

Formation of Carbon-Carbon Bonds : Grignard reagents are often used in the formation of carbon-carbon bonds, a key step in the synthesis of complex organic molecules .

-

Preparation of Biphenyl Compounds : 4-Biphenylmagnesium bromide can be used in the synthesis of various biphenyl compounds . These compounds have applications in areas such as pharmaceuticals, agrochemicals, and materials science .

-

Nucleophilic Addition Reactions : Grignard reagents are strong nucleophiles and can participate in nucleophilic addition reactions . This includes reactions with carbonyl compounds, nitriles, and imines .

-

Preparation of Magnesium Organometallics : 4-Biphenylmagnesium bromide can be used in the preparation of other magnesium organometallic compounds . These compounds have a wide range of applications in organic synthesis .

-

Research and Development : 4-Biphenylmagnesium bromide is used in research and development in the field of organic chemistry . It is often used in the synthesis of new compounds and in the development of new synthetic methods .

-

Synthesis of Alcohols : Grignard reagents like 4-Biphenylmagnesium bromide can react with a variety of carbonyl compounds to form alcohols . This includes reactions with aldehydes, ketones, esters, and carbon dioxide .

-

Formation of Carbon-Carbon Bonds : Grignard reagents are often used in the formation of carbon-carbon bonds, a key step in the synthesis of complex organic molecules .

-

Preparation of Biphenyl Compounds : 4-Biphenylmagnesium bromide can be used in the synthesis of various biphenyl compounds . These compounds have applications in areas such as pharmaceuticals, agrochemicals, and materials science .

-

Nucleophilic Addition Reactions : Grignard reagents are strong nucleophiles and can participate in nucleophilic addition reactions . This includes reactions with carbonyl compounds, nitriles, and imines .

-

Preparation of Magnesium Organometallics : 4-Biphenylmagnesium bromide can be used in the preparation of other magnesium organometallic compounds . These compounds have a wide range of applications in organic synthesis .

-

Research and Development : 4-Biphenylmagnesium bromide is used in research and development in the field of organic chemistry . It is often used in the synthesis of new compounds and in the development of new synthetic methods .

Safety And Hazards

Eigenschaften

IUPAC Name |

magnesium;phenylbenzene;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9.BrH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQLJPBJNSPKSG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Biphenylmagnesium bromide | |

CAS RN |

3315-91-1 | |

| Record name | 4-Biphenylmagnesium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol](/img/structure/B2860852.png)

![5-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2860853.png)

![8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2860859.png)

![2-[3-Methyl-2,6-dioxo-7-prop-2-enyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydr opurinyl]acetamide](/img/structure/B2860862.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methoxybenzyl)acetamide](/img/structure/B2860866.png)